3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one
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Overview
Description
3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent probe for detecting reactive oxygen species.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one involves:
Inhibition of Enzymes: The compound inhibits enzymes involved in the inflammatory response and oxidative stress.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
- 3,4,8-trimethyl-7-(2-oxo-2-(4-pentylphenyl)ethoxy)-2H-chromen-2-one
- 7-ethoxy-4-phenyl-2H-chromen-2-one
Uniqueness
3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is unique due to its specific piperazine and pyridine moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3,4,8-trimethyl-7-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C25H29N3O4/c1-17-18(2)25(30)32-24-19(3)22(5-4-21(17)24)31-16-23(29)28-14-12-27(13-15-28)11-8-20-6-9-26-10-7-20/h4-7,9-10H,8,11-16H2,1-3H3 |
InChI Key |
FBISYYWMGNTGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C |
Origin of Product |
United States |
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